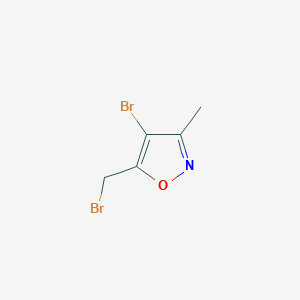
3,5-Dichloro-2-hydroxybenzaldehyde oxime
Descripción general
Descripción
3,5-Dichloro-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H4Cl2NO2 . It is also known by other names, including salicylaldehyde, 3,5-dichloro- and 2-hydroxy-3,5-dichlorobenzaldehyde . This compound exhibits interesting properties due to its functional groups and aromatic structure.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with two chlorine atoms (at positions 3 and 5) and a hydroxyl group (at position 2). The oxime functional group (–NOH) is attached to the aldehyde carbon. The 3D representation of the molecule reveals its planar geometry, with the oxime group extending out of the plane of the benzene ring .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compound Synthesis : 3,5-Dichloro-2-hydroxybenzaldehyde oxime has been used in the synthesis of complex compounds, such as in the preparation of 3-bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, highlighting its utility in creating novel chemical structures (Zhu, Wei, & Zhu, 2008).
- Crystal Structure Analysis : This compound has been used in crystallography to understand molecular structures, as demonstrated by the detailed analysis of its crystal structure in certain studies (Han, 2010).
Reactivity and Chemical Properties
- Peptide Synthesis : It has been utilized in peptide synthesis, showcasing its reactivity, particularly in forming esters with N-protected amino acids (Hayashi & Shimizu, 1983).
- Oxidation Reactions : The compound's role in oxidation reactions has been explored, for example, in the selective oxidation of 2,4,6-trimethylphenol to form specific benzaldehyde derivatives (Sun, Judeh, Ali, & Alshahateet, 2008).
Applications in Material Science
- Catalysis : Its use in catalytic processes, such as in reactions involving rhodium catalyst systems, has been noted, underscoring its potential in facilitating complex chemical transformations (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
- Interfacial Activity : Research on 2-hydroxy-5-alkylbenzaldehyde oximes, related to 3,5-Dichloro-2-hydroxybenzaldehyde oxime, has investigated their interfacial activity, important in fields like separation science and material engineering (Wiśniewski & Szymanowski, 1994).
Environmental and Biological Interactions
- Environmental Transformations : Studies have examined how halogenated aromatic aldehydes like 3,5-Dichloro-2-hydroxybenzaldehyde oxime undergo transformations in environmental settings, particularly in anaerobic conditions (Neilson, Allard, Hynning, & Remberger, 1988).
Propiedades
IUPAC Name |
2,4-dichloro-6-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLQTKOGKFLAS-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5331-93-1 | |
| Record name | NSC3936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)








![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3270746.png)